BDP FL-PEG5-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BDP FL-PEG5-acid: is a compound that features a BDP FL acid linker with a hydrophilic polyethylene glycol (PEG) spacer arm. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs). BDP FL is a green-fluorescent dye, and the hydrophilic PEG spacer arm enhances water solubility and membrane permeability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: BDP FL-PEG5-acid is synthesized by incorporating a BDP FL acid linker with a hydrophilic PEG spacer arm. The synthesis involves the reaction of BDP FL with a PEG5-acid under specific conditions to form the desired compound. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may involve the use of catalysts or other reagents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and characterized to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: BDP FL-PEG5-acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Conjugation Reactions: This compound can be conjugated with other molecules, such as proteins or peptides, through its PEG spacer arm
Common Reagents and Conditions:
Solvents: DMSO, DMF, dichloromethane (DCM)
Catalysts: Carbodiimides for conjugation reactions
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures
Major Products Formed: The major products formed from these reactions include conjugated molecules where this compound is linked to other biomolecules or synthetic compounds .
Wissenschaftliche Forschungsanwendungen
BDP FL-PEG5-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in the labeling of biomolecules for imaging and tracking within biological systems.
Medicine: Utilized in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications.
Industry: Applied in the synthesis of advanced materials and nanotechnology
Wirkmechanismus
BDP FL-PEG5-acid exerts its effects through its fluorescent properties and its ability to conjugate with other molecules. The BDP FL dye emits green fluorescence, which can be detected and measured in various assays. The PEG spacer arm enhances the solubility and permeability of the compound, allowing it to interact with target molecules more effectively. In the context of PROTACs, this compound helps in the targeted degradation of specific proteins by facilitating the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase .
Vergleich Mit ähnlichen Verbindungen
BDP FL-PEG5-azide: Another PROTAC linker with similar properties but contains an azide group for click chemistry reactions.
BDP FL-PEG3-acid: A shorter PEG spacer arm variant with similar fluorescent properties but different solubility and permeability characteristics.
Uniqueness: BDP FL-PEG5-acid is unique due to its longer PEG spacer arm, which provides enhanced water solubility and membrane permeability compared to shorter PEG variants. This makes it particularly useful in applications where higher solubility and permeability are required .
Eigenschaften
Molekularformel |
C27H40BF2N3O8 |
---|---|
Molekulargewicht |
583.4 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C27H40BF2N3O8/c1-21-19-22(2)32-25(21)20-24-4-3-23(33(24)28(32,29)30)5-6-26(34)31-8-10-38-12-14-40-16-18-41-17-15-39-13-11-37-9-7-27(35)36/h3-4,19-20H,5-18H2,1-2H3,(H,31,34)(H,35,36) |
InChI-Schlüssel |
VSTRTPYBEMVINA-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCOCCOCCOCCOCCOCCC(=O)O)C)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.